3-(5-phenylthiophen-2-yl)prop-2-enoic Acid
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Overview
Description
3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid is an organic compound with the molecular formula C13H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, leading to the formation of the α,β-unsaturated carbonyl compound . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
- 3-(5-Phenylthiophen-2-yl)prop-2-ynyl Acetate
- (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic Acid
- (5-Phenylthiophen-2-yl)boronic Acid
Comparison: Compared to its analogs, 3-(5-Phenylthiophen-2-yl)prop-2-enoic Acid is unique due to its specific structural configuration, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVSCUPOVDRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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